An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-nitrophenol
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, outlines a viable synthetic route with a detailed experimental protocol, and presents its spectroscopic profile. Furthermore, this guide explores its role as a precursor in the synthesis of more complex molecules, underscoring its importance in drug discovery and development.
Chemical and Physical Properties
2-Chloro-5-nitrophenol is a yellow crystalline solid.[1] Its properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol [1][2] |
| CAS Number | 619-10-3[1][2] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 118-121 °C |
| Boiling Point | 276.1 ± 25.0 °C (Predicted) |
| pKa | 6.72 ± 0.19 (Predicted) |
| Solubility | Sparingly soluble in water; Slightly soluble in Chloroform (heated), DMSO, and Methanol. |
| InChI | InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H[1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)Cl[1] |
Synthesis of 2-Chloro-5-nitrophenol
A common and effective method for the synthesis of 2-Chloro-5-nitrophenol is the regioselective nitration of 2-chlorophenol (B165306). The ortho- and para-directing effect of the hydroxyl group and the chloro group on the aromatic ring influences the position of the incoming nitro group.
General Synthesis Pathway
The synthesis involves the nitration of 2-chlorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Caption: General synthesis pathway for 2-Chloro-5-nitrophenol.
Experimental Protocol: Nitration of 2-Chlorophenol
This protocol describes a representative procedure for the synthesis of 2-Chloro-5-nitrophenol.
Materials:
-
2-Chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate solution (5%)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Addition of Starting Material: Slowly add 2-chlorophenol to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the desired 2-Chloro-5-nitrophenol.
Spectroscopic Data
The structural confirmation of 2-Chloro-5-nitrophenol is achieved through various spectroscopic techniques. While complete, high-resolution spectra are proprietary, the availability of different spectral data is summarized below.
| Spectroscopy | Data Availability |
| ¹H NMR | Data is available and can be found in various chemical databases.[3] |
| ¹³C NMR | Data is available and can be found in various chemical databases.[4] |
| Infrared (IR) | An FTIR spectrum obtained via KBr-pellet technique has been recorded.[1] Key absorptions would include O-H stretching, C=C aromatic stretching, and N-O stretching of the nitro group. |
| Mass Spectrometry | GC-MS data is available.[1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The mass spectrum for the related isomer, 5-chloro-2-nitrophenol, is also available.[5] |
Applications in Drug Development and Chemical Synthesis
2-Chloro-5-nitrophenol serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups, the hydroxyl, chloro, and nitro moieties, offer multiple reaction sites for further chemical transformations.
Precursor for 2-Amino-5-chlorophenol
A significant application of 2-Chloro-5-nitrophenol is its use as a starting material for the synthesis of 2-amino-5-chlorophenol. This is typically achieved through the reduction of the nitro group. 2-Amino-5-chlorophenol can then be used in the synthesis of other complex molecules, such as ferrocenyl Schiff bases.[6]
Caption: Synthesis of 2-Amino-5-chlorophenol from 2-Chloro-5-nitrophenol and its subsequent use.
Experimental Protocol for the Reduction to 2-Chloro-5-aminophenol
A common method for the reduction of the nitro group is using iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride.[7]
Materials:
-
2-Chloro-5-nitrophenol
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
Procedure:
-
Dissolve 2-Chloro-5-nitrophenol in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux for approximately 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol.
-
The product can be further purified by column chromatography.[7]
Safety and Handling
2-Chloro-5-nitrophenol is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-5-nitrophenol is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its utility as a precursor for various pharmaceuticals and fine chemicals makes it a compound of significant interest to researchers in organic synthesis and drug development. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.
References
- 1. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR [m.chemicalbook.com]
- 5. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]
- 6. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
